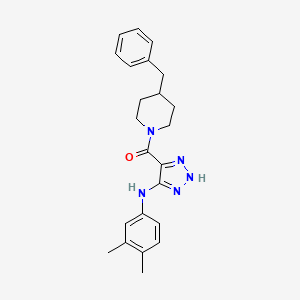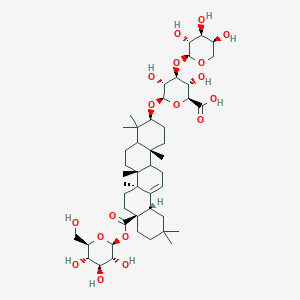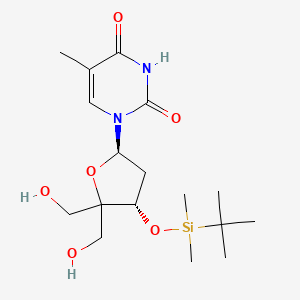
(4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a triazole ring, and a benzyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as starting materials.
Coupling Reactions: The final step involves coupling the piperidine and triazole rings through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structure suggests it may interact with proteins or enzymes, making it a candidate for drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new medications.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility makes it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of (4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-benzylpiperidin-1-yl)(5-((3,4-dimethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone: This compound is unique due to its combination of piperidine, triazole, and benzyl groups.
This compound: Similar compounds may include those with variations in the substituents on the piperidine or triazole rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C23H27N5O |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
(4-benzylpiperidin-1-yl)-[5-(3,4-dimethylanilino)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C23H27N5O/c1-16-8-9-20(14-17(16)2)24-22-21(25-27-26-22)23(29)28-12-10-19(11-13-28)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3,(H2,24,25,26,27) |
Clé InChI |
QSSFTJCECLKGLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)N3CCC(CC3)CC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Bromophenyl)-7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095359.png)
![3-methyl-7-(3-methylbenzyl)-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14095361.png)
![(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14095363.png)
![Azane;2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate](/img/structure/B14095366.png)
![6-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14095369.png)

![(8S,9R,10S,13S,14S,16R,17S)-9-fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14095381.png)

![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095396.png)
![4-[4-(benzyloxy)-3-ethoxyphenyl]-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095398.png)

![N-[(1Z)-1-(4-fluorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14095429.png)

